molecular formula C6H5BrFNO2S B6151187 3-bromo-5-methylpyridine-2-sulfonyl fluoride CAS No. 2299784-94-2

3-bromo-5-methylpyridine-2-sulfonyl fluoride

Cat. No. B6151187
CAS RN: 2299784-94-2
M. Wt: 254.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methylpyridine-2-sulfonyl fluoride, also known as 3-BMP-2-SF, is an organosulfur compound used as a reagent in organic synthesis. It is a versatile building block for the preparation of various compounds and its reactivity makes it a useful tool in the synthesis of diverse molecules. It has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and polymers. In addition, 3-BMP-2-SF has been used in the synthesis of other organosulfur compounds, such as thiocyanates, sulfonamides, and thiols.

Safety and Hazards

The safety data sheet for a related compound, “3-Bromo-2-methylpyridine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-methylpyridine-2-sulfonyl fluoride involves the reaction of 3-bromo-5-methylpyridine-2-sulfonic acid with thionyl chloride followed by treatment with hydrogen fluoride.", "Starting Materials": [ "3-bromo-5-methylpyridine-2-sulfonic acid", "Thionyl chloride", "Hydrogen fluoride" ], "Reaction": [ "1. 3-bromo-5-methylpyridine-2-sulfonic acid is dissolved in thionyl chloride and heated to reflux.", "2. The reaction mixture is cooled and excess thionyl chloride is removed under reduced pressure.", "3. The resulting sulfonyl chloride intermediate is dissolved in anhydrous hydrogen fluoride and stirred at room temperature for several hours.", "4. The reaction mixture is quenched with ice water and the product is extracted with ethyl acetate.", "5. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "6. The crude product is purified by column chromatography to yield 3-bromo-5-methylpyridine-2-sulfonyl fluoride." ] }

CAS RN

2299784-94-2

Product Name

3-bromo-5-methylpyridine-2-sulfonyl fluoride

Molecular Formula

C6H5BrFNO2S

Molecular Weight

254.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.